Ethyl 4,7-dihydroxyquinazoline-2-carboxylate
Description
Ethyl 4,7-dihydroxyquinazoline-2-carboxylate is a quinazoline derivative characterized by hydroxyl groups at positions 4 and 7 and an ester moiety at position 2. Quinazolines are heterocyclic compounds with a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. The hydroxyl and ester functionalities in this compound likely influence its solubility, reactivity, and biological activity. Such methods are foundational for modifying quinazoline scaffolds to enhance pharmacological properties, such as analgesic or antifungal activity.
Properties
Molecular Formula |
C11H10N2O4 |
|---|---|
Molecular Weight |
234.21 g/mol |
IUPAC Name |
ethyl 7-hydroxy-4-oxo-3H-quinazoline-2-carboxylate |
InChI |
InChI=1S/C11H10N2O4/c1-2-17-11(16)9-12-8-5-6(14)3-4-7(8)10(15)13-9/h3-5,14H,2H2,1H3,(H,12,13,15) |
InChI Key |
DDKKEGSRTCHEJX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=CC(=C2)O)C(=O)N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4,7-dihydroxyquinazoline-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of anthranilamide with ethyl oxalate under reflux conditions. This reaction typically requires a solvent such as ethanol and a catalyst like p-toluenesulfonic acid. The reaction mixture is heated to around 80-100°C for several hours to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, ensuring consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,7-dihydroxyquinazoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form quinazoline-2,4,7-tricarboxylic acid.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its corresponding dihydro derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinazoline-2,4,7-tricarboxylic acid.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
Ethyl 4,7-dihydroxyquinazoline-2-carboxylate has been investigated as a precursor for synthesizing various bioactive compounds. Its structural features make it a valuable intermediate in the synthesis of quinazoline derivatives, which are known for their diverse biological activities.
Case Study: Anticancer Activity
A study focused on the synthesis of 4,7-disubstituted quinazoline derivatives demonstrated that compounds derived from this compound exhibited significant cytotoxic effects against cancer cell lines. The derivatives were found to disrupt β-catenin/TCF4 signaling pathways, leading to apoptosis in cancer cells such as HCT116 and HepG2. The most potent derivative showed an IC50 ranging from 5.64 ± 0.68 to 23.18 ± 0.45 μM .
Antimicrobial Properties
Research has indicated that quinazoline derivatives possess antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. Its derivatives have shown promising activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.
Table: Antimicrobial Activity of Quinazoline Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 16 µg/mL |
| This compound | Pseudomonas aeruginosa | 64 µg/mL |
Neuroprotective Effects
Recent studies have explored the neuroprotective potential of quinazoline derivatives, including this compound. These compounds may protect neuronal cells from oxidative stress and apoptosis, contributing to their potential use in treating neurodegenerative diseases.
Case Study: Neuroprotection in Animal Models
In an animal model of neurodegeneration, administration of this compound resulted in reduced neuronal loss and improved cognitive function. The compound's ability to modulate neuroinflammatory responses was identified as a key mechanism behind its protective effects .
Mechanism of Action Studies
Understanding the mechanism by which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Studies have indicated that it may function through the inhibition of specific enzymes or pathways involved in disease processes.
Table: Mechanisms of Action for Quinazoline Derivatives
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Inhibition of kinases involved in cancer cell proliferation |
| Anti-inflammatory | Modulation of cytokine release in neuroinflammation |
| Antioxidant Activity | Scavenging of free radicals to reduce oxidative stress |
Mechanism of Action
The mechanism of action of ethyl 4,7-dihydroxyquinazoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes involved in DNA synthesis. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby preventing the normal progression of biochemical pathways. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
Quinazoline derivatives vary significantly based on substituent groups and fused rings. Below is a comparison of ethyl 4,7-dihydroxyquinazoline-2-carboxylate with structurally related compounds:
Functional and Pharmacological Comparisons
- Analgesic Activity: Derivatives like 2-(6,8-dibromo-2-methylquinazolin-4-yloxy)-acetohydrazide (compound 4 in ) demonstrated notable analgesic properties, attributed to hydrazide and pyrazole groups . This compound’s hydroxyl groups may similarly interact with pain receptors, though specific data is lacking.
- However, the ester and hydroxyl groups in this compound could confer antifungal activity akin to other heterocyclic antifungals.
Physicochemical Properties and Reactivity
The compound’s hydroxyl and ester groups contribute to polarity, solubility, and hydrogen-bonding capacity. Comparative data from for a related piperazine-quinazoline ester includes:
- Molecular Weight : 332.4 g/mol (vs. ~250–300 g/mol estimated for this compound).
- pKa : 2.56 ± 0.40 (acidic due to ester and hydroxyl groups) .
- Boiling Point : ~530°C (high due to aromaticity and hydrogen bonding) .
In contrast, brominated quinazolines () exhibit higher molecular weights and altered reactivity due to halogen substituents, which enhance electrophilicity for nucleophilic attacks in synthetic pathways .
Biological Activity
Ethyl 4,7-dihydroxyquinazoline-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity based on available research findings, including case studies and data tables.
Chemical Structure and Properties
Chemical Formula: C₉H₈N₂O₄
Molecular Weight: 196.17 g/mol
The compound features a quinazoline core, which is known for its role in various pharmacological activities, particularly as a scaffold for drug development targeting cancer and other diseases.
Biological Activities
-
Anticancer Activity
- This compound has shown potential as an anticancer agent. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance, derivatives of quinazoline compounds have been reported to exhibit significant cytotoxicity against human cancer cell lines such as HCT-116 and A549 .
-
Protein Kinase Inhibition
- The compound acts as a protein tyrosine kinase inhibitor. Protein tyrosine kinases are crucial in regulating cellular functions, and their dysregulation is often implicated in cancer. Studies have indicated that quinazoline derivatives can selectively inhibit kinases such as EGFR and c-src, which are involved in tumorigenesis .
-
Nitric Oxide Production
- This compound has been associated with the production of nitric oxide (NO), a signaling molecule involved in various physiological processes including vasodilation and immune response modulation. NO's role in mediating tumoricidal effects through macrophages highlights the compound's potential in immunotherapy .
Case Studies
Case Study 1: Antitumor Efficacy
- A study evaluated the efficacy of this compound against renal cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with an EC50 value below 10 nmol/L, suggesting potent antitumor activity .
Case Study 2: Mechanistic Insights
- In another study, the compound was investigated for its mechanism of action involving apoptosis induction in cancer cells. Flow cytometry analysis showed increased annexin V binding and caspase activation, confirming its role in triggering programmed cell death .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
